molecular formula C11H12ClN5O4 B584235 Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester CAS No. 1346598-89-7

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester

Cat. No.: B584235
CAS No.: 1346598-89-7
M. Wt: 313.698
InChI Key: NPPBJPXEAAUVRS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Key ¹H NMR signals (DMSO-d₆ or CDCl₃):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Purine H-8 8.70–8.75 Singlet
Purine H-2 8.25–8.30 Singlet
Methoxyethyl -OCH₂CH₂OAc 4.15–4.20 Triplet
Acetate methyl (CH₃CO) 2.00–2.05 Singlet
Formamide NH 10.10–10.40 Broad singlet

¹³C NMR data highlight carbonyl carbons:

  • Ester carbonyl (C=O): 170.5 ppm.
  • Formamide carbonyl (C=O): 165.2 ppm.

Infrared (IR) Vibrational Mode Analysis

Characteristic IR absorptions (KBr pellet):

Bond/Vibration Type Wavenumber (cm⁻¹) Intensity
Ester C=O stretch 1745–1755 Strong
Formamide C=O stretch 1680–1690 Strong
N–H bend (formamide) 1550–1560 Medium
C–O–C asymmetric 1240–1260 Strong

The absence of broad O–H stretches (2500–3300 cm⁻¹) confirms esterification.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals:

  • Molecular ion : m/z 313.7 [M+H]⁺.
  • Major fragments:
    • m/z 271.6: Loss of acetyl group (–CH₃CO, 42 Da).
    • m/z 154.0: Purine core with formamide and chloro substituents.

Fragmentation pathways align with cleavage of the labile ester and formamide bonds.

Properties

IUPAC Name

2-[(6-chloro-2-formamidopurin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O4/c1-7(19)21-3-2-20-6-17-4-13-8-9(12)15-11(14-5-18)16-10(8)17/h4-5H,2-3,6H2,1H3,(H,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPBJPXEAAUVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester involves several steps. The starting materials typically include 2-formamide-1,6-dihydro-6-chloro-9H-purin-9-yl and methoxyethyl ester. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₂ClN₅O₄
  • Molecular Weight : 313.7 g/mol
  • CAS Number : 1346598-89-7

The compound is a derivative of acyclovir, an antiviral medication used to treat infections caused by certain types of viruses, including herpes simplex and varicella-zoster virus.

Acyclovir Impurity

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl ester is recognized as an impurity in acyclovir formulations. Impurities in pharmaceuticals can affect the efficacy and safety of the drug; thus, understanding their properties is crucial for quality control and regulatory compliance. The characterization of this compound helps in ensuring the purity of acyclovir products through advanced analytical techniques such as NMR and mass spectrometry .

Antiviral Activity

Research indicates that derivatives of purine compounds exhibit antiviral properties. The structural similarity between this compound and acyclovir suggests potential antiviral activity against herpes viruses. Studies have shown that modifications to purine derivatives can enhance their antiviral efficacy .

Case Studies

Several studies have investigated the biological activities of purine derivatives similar to this compound:

StudyFindings
Narayana et al. (2016)Identified antibacterial activity against various strains, indicating a broader spectrum of biological activity for purine derivatives .
MDPI Research (2014)Discussed the synthesis and characterization of nucleoside modifications, highlighting the importance of structural variations in enhancing biological activity .

Synthesis and Characterization Techniques

The synthesis of this compound involves several steps that require careful control to avoid byproducts. Techniques such as:

  • Nuclear Magnetic Resonance (NMR)

    Used for structural characterization to confirm the purity and identity of synthesized compounds.
  • Mass Spectrometry (MS)

    Employed to analyze molecular weight and structural integrity.

These techniques are essential for ensuring that the synthesized compound meets required specifications for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to key analogues, including prodrugs, metabolites, and impurities, with a focus on functional group substitutions and their pharmacological implications.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Primary Use/Context
Target Compound C₁₁H₁₂ClN₅O₄ 316.7 6-Cl, 2-formamide, acetyl ester 1346598-89-7 Acyclovir impurity
Valacyclovir Hydrochloride C₁₃H₂₀N₆O₄·HCl·xH₂O 360.8 6-oxo, 2-amino, L-valine ester 124832-27-5 Antiviral prodrug
6-Chloro Aciclovir Acetate C₁₀H₁₂ClN₅O₃ 285.69 6-Cl, 2-amino, acetate ester 81777-48-2 Acyclovir impurity
L-Leucine Ester Analogue C₁₄H₂₃ClN₆O₄ 374.83 6-oxo, 2-amino, L-leucine ester 142963-69-7 Prodrug analogue
[CAS 75128-73-3] C₁₂H₁₅N₅O₅ 309.28 6-oxo, 2-acetamido, acetyl ester 75128-73-3 Structural analogue

Key Comparative Findings

Substituent Impact on Activity and Metabolism
  • Chlorine at Position 6 : The target compound and 6-Chloro Aciclovir Acetate share a 6-chloro substitution , which may reduce binding affinity to viral thymidine kinase compared to Valacyclovir’s 6-oxo group . This substitution is linked to reduced antiviral efficacy but is critical in impurity identification .
  • Formamide vs. Amino Groups: The 2-formamide group in the target compound contrasts with the 2-amino group in Valacyclovir.
  • Ester Linkages : The acetyl ester in the target compound and L-valine/L-leucine esters in prodrugs influence bioavailability. Valacyclovir’s valine ester enhances intestinal absorption via peptide transporters, whereas the acetyl ester in the target compound may undergo slower hydrolysis, contributing to its persistence as an impurity .

Biological Activity

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester, also known as Acyclovir Impurity 28, is a compound with significant biological activity, particularly in the field of antiviral research. This article aims to summarize its properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₁₂ClN₅O₄
Molecular Weight 313.697 g/mol
CAS Number 1346598-89-7
Density 1.6 ± 0.1 g/cm³
Boiling Point 546.4 ± 60.0 °C at 760 mmHg
Flash Point 284.2 ± 32.9 °C
LogP -1.16

These properties indicate that the compound is a stable entity with potential applications in pharmaceuticals, particularly as an impurity in antiviral formulations like Acyclovir.

Antiviral Properties

This compound is structurally related to Acyclovir, an established antiviral medication used primarily against herpes simplex virus (HSV) infections and varicella-zoster virus (VZV). Its biological activity stems from its ability to inhibit viral DNA synthesis by acting as a substrate for viral DNA polymerase.

Research has shown that compounds with similar structures exhibit significant antiviral activity. For instance, studies indicate that derivatives of purine nucleosides can effectively inhibit viral replication through competitive inhibition of viral enzymes .

The mechanism of action for this compound involves its conversion into an active triphosphate form inside infected cells, which then competes with natural deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This incorporation leads to chain termination during DNA synthesis, effectively halting viral replication .

Case Studies

  • Acyclovir Efficacy : A study demonstrated that Acyclovir significantly reduced the duration and severity of herpes simplex virus infections when administered early in the infection process . Given the structural similarities between Acyclovir and this compound, it is plausible that the latter may exhibit comparable efficacy.
  • Toxicological Assessment : Research on related compounds has indicated low toxicity levels in non-target organisms while maintaining effectiveness against target viruses . This characteristic is crucial for minimizing side effects in therapeutic applications.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of compounds similar to this compound. These studies aim to enhance bioavailability and reduce resistance development among viral strains .

Additionally, the exploration of prodrugs derived from this compound has been a significant area of interest, as prodrugs can improve absorption and distribution within the body .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of a purine derivative. For example, analogous compounds (e.g., purine-based esters) are synthesized via coupling reactions between halogenated purines and hydroxyl-bearing esters under reflux with catalysts like p-toluenesulfonic acid . Reaction temperature (e.g., 100°C for 6–12 hours) and solvent choice (e.g., dichloromethane or toluene with Dean-Stark traps) critically affect yield and purity. Post-reaction purification via column chromatography (silica gel, CH₂Cl₂) or precipitation in diethyl ether is recommended .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C), mass spectrometry (MS), and IR spectroscopy. For example, in analogous purine esters, key NMR signals include:

  • ¹H-NMR : δ 3.48–4.69 ppm (ester and methoxy protons), δ 6.80–7.92 ppm (aromatic purine protons) .
  • MS : Molecular ion peaks (e.g., m/z 294.34 for similar esters) and fragmentation patterns confirm ester and purine moieties .

Q. What are the standard purity thresholds for this compound in pharmacological studies?

  • Methodological Answer : Pharmacopeial guidelines (e.g., EP/ICH) require ≤0.5% total impurities, with individual impurities ≤0.1% unless specified. Impurity profiling via HPLC or LC-MS is essential. For instance, related purine derivatives show impurities like dechlorinated byproducts or hydrolyzed esters, which must be quantified against reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent hydrolysis assays : Monitor degradation kinetics at pH 1–9 using UV-Vis or LC-MS. For example, ester groups in similar compounds hydrolyze rapidly at pH >8, requiring buffered storage conditions .
  • Controlled stress testing : Expose the compound to heat (40–60°C) and humidity (75% RH) to simulate accelerated degradation. Data discrepancies often arise from residual solvents or trace metal catalysts; use ICP-MS to identify metal contaminants .

Q. What strategies are effective in minimizing byproduct formation during the coupling of purine and ester moieties?

  • Methodological Answer :

  • Catalyst optimization : Replace traditional acids (e.g., p-TsOH) with milder catalysts like DMAP to reduce side reactions .
  • Protecting group chemistry : Temporarily protect reactive sites (e.g., formamide or chloro groups) using tert-butyldimethylsilyl (TBS) groups, which are later cleaved with TFA/Et₃SiH .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of purine intermediates, reducing dimerization .

Q. How do steric and electronic effects influence the reactivity of the purine ring in this compound?

  • Methodological Answer :

  • Steric effects : The 6-chloro substituent increases electrophilicity at C-9, facilitating nucleophilic attack by ester-bearing alkoxy groups. Steric hindrance from the acetyl group may slow subsequent reactions .
  • Electronic effects : The formamide group at C-2 donates electron density via resonance, stabilizing the purine ring but potentially reducing reactivity at adjacent positions. DFT calculations (e.g., using Gaussian 09) can model charge distribution .

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